2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) is a chemical compound with the molecular formula C13H11ClN2O It is also known by other names such as (2-amino-5-chlorophenyl)phenylmethanone oxime
Preparation Methods
The synthesis of 2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) typically involves the reaction of 2-amino-5-chlorobenzophenone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxime group. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion .
Chemical Reactions Analysis
2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chloro positions, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) can be compared with similar compounds such as:
2-Amino-5-chlorobenzophenone: This compound lacks the oxime group and has different chemical properties.
2-Amino-5-nitrophenyl)phenylmethanone: This compound has a nitro group instead of an oxime group, leading to different reactivity and applications.
(2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone:
2-AMINO-5-CHLOROBENZOPHENONE OXIME (MIXTURE OF SYN AND ANTI ISOMERS) stands out due to its unique oxime group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11ClN2O |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2 |
InChI Key |
GCAVNCINXJNLED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.